
4-(Pentyloxy)biphenyl
Overview
Description
4-(Pentyloxy)biphenyl is a chemical compound with the molecular formula C17H20O and a molecular weight of 240.34 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-(Pentyloxy)biphenyl involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 4-(Pentyloxy)biphenyl consists of a biphenyl core with a pentyloxy group attached . The compound belongs to the oxycyanobiphenyl family and exhibits a liquid crystalline phase in a specific temperature range .Chemical Reactions Analysis
The chemical reactions involving 4-(Pentyloxy)biphenyl primarily involve the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pentyloxy)biphenyl include a molecular formula of C17H20O and a molecular weight of 240.34 . It exhibits a liquid crystalline phase in a specific temperature range .Scientific Research Applications
Nematic Phase Studies
4-(Pentyloxy)biphenyl, a member of the 4-n-alkyloxy-4′-cyanobiphenyls, has been extensively studied for its properties in the nematic phase. A notable study by Heeks and Luckhurst (1993) used deuterium NMR to analyze the orientational order parameters in the nematic phase of 4-([2H11]pentyloxy)-4′-cyano[3,5-2H2]biphenyl. This research offers valuable insights into the molecular theories of nematogens composed of flexible molecules, crucial for understanding the behavior of such compounds in liquid crystal displays and other applications (Heeks & Luckhurst, 1993).
Liquid Crystal Polymers in Nematic Solvents
The interaction of liquid crystal polymers with nematic solvents like 4-(Pentyloxy)biphenyl has been explored to understand their viscometric properties. Chen and Jamieson (1994) investigated the twist and bend viscosities of liquid crystal polymers in nematic solutions, which included 4'-(pentyloxy)-4-cyanobiphenyl (5OCB). Their findings aid in the development of new materials with specific viscoelastic properties for industrial and technological applications (Chen & Jamieson, 1994).
Hydroxylation Studies
Creaven et al. (1965) conducted a study on the enzymic hydroxylation of biphenyl, which is a related compound to 4-(Pentyloxy)biphenyl. This research provides insights into the metabolic pathways and reactions involving biphenyl derivatives, which can be crucial for understanding the environmental impact and biological interactions of these compounds (Creaven, Parke, & Williams, 1965).
Safety and Hazards
Safety data sheets advise that 4-(Pentyloxy)biphenyl should be used only for research and development, not for medicinal or household use . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a doctor immediately . Personal protective equipment should be worn when handling this chemical .
Future Directions
The future directions for 4-(Pentyloxy)biphenyl could involve further exploration of its synthesis process, particularly the protodeboronation of pinacol boronic esters . Additionally, its properties as a member of the oxycyanobiphenyl family and its behavior in a liquid crystalline phase could be areas of future research .
properties
IUPAC Name |
1-pentoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKGBJTAOKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427341 | |
| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentyloxy)biphenyl | |
CAS RN |
60003-66-9 | |
| Record name | 4-(Pentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





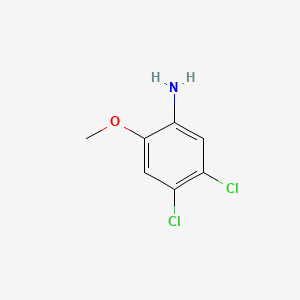
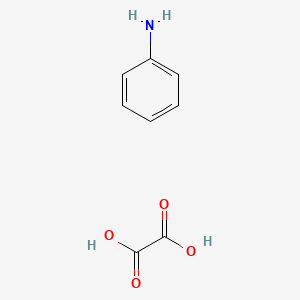
![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)
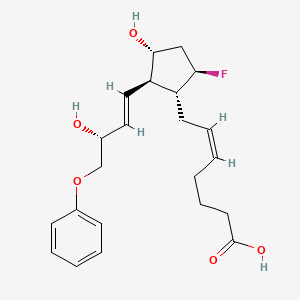

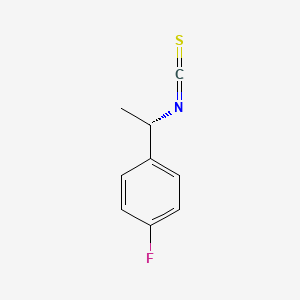


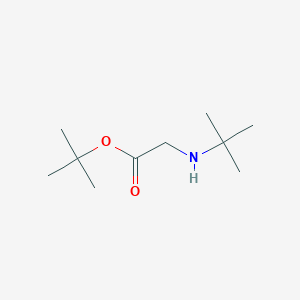
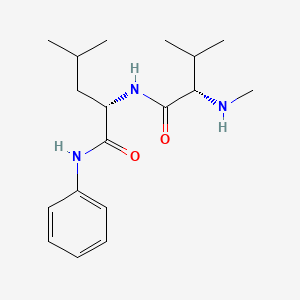
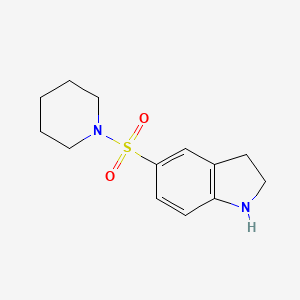
![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)